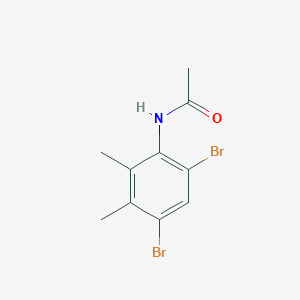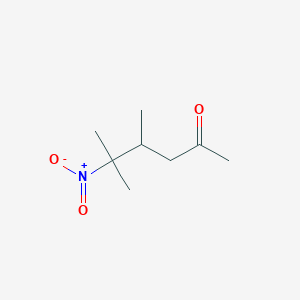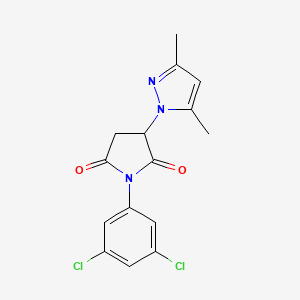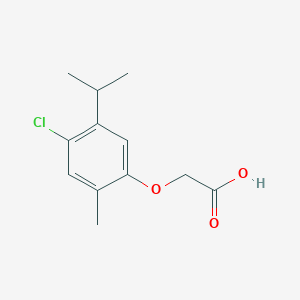
(4-Chloro-5-isopropyl-2-methylphenoxy)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Chloro-5-isopropyl-2-methylphenoxy)acetic acid is an organic compound with the molecular formula C12H15ClO3. It is a derivative of phenoxyacetic acid and is characterized by the presence of a chloro, isopropyl, and methyl group on the phenyl ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 2-methylphenoxyacetic acid with thionyl chloride to introduce the chloro group, followed by alkylation with isopropyl bromide under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process typically involves stringent control of temperature, pressure, and reaction time to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
(4-Chloro-5-isopropyl-2-methylphenoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, forming a dechlorinated product.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of dechlorinated phenoxyacetic acid derivatives.
Substitution: Formation of various substituted phenoxyacetic acid derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(4-Chloro-5-isopropyl-2-methylphenoxy)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on plant growth and development.
Medicine: Investigated for its potential use in drug development, particularly in designing compounds with herbicidal or antimicrobial properties.
Wirkmechanismus
The mechanism of action of (4-Chloro-5-isopropyl-2-methylphenoxy)acetic acid involves its interaction with specific molecular targets. In plants, it mimics the action of natural auxins, leading to uncontrolled growth and eventual plant death. This compound binds to auxin receptors, triggering a cascade of events that disrupt normal cellular processes. The pathways involved include the modulation of gene expression and interference with cell division and elongation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Chloro-2-methylphenoxy)acetic acid: Another phenoxyacetic acid derivative with similar herbicidal properties.
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar mode of action.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Known for its use in agriculture but with a more complex structure due to additional chloro groups.
Uniqueness
(4-Chloro-5-isopropyl-2-methylphenoxy)acetic acid is unique due to the specific positioning of its chloro, isopropyl, and methyl groups, which confer distinct chemical properties and biological activity. Its selective action on certain plant species makes it a valuable compound in agricultural applications .
Eigenschaften
CAS-Nummer |
5825-95-6 |
|---|---|
Molekularformel |
C12H15ClO3 |
Molekulargewicht |
242.70 g/mol |
IUPAC-Name |
2-(4-chloro-2-methyl-5-propan-2-ylphenoxy)acetic acid |
InChI |
InChI=1S/C12H15ClO3/c1-7(2)9-5-11(16-6-12(14)15)8(3)4-10(9)13/h4-5,7H,6H2,1-3H3,(H,14,15) |
InChI-Schlüssel |
RVJDCUKBSVUDTN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1OCC(=O)O)C(C)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[Hydroxy(phenyl)methyl]-2,2,6,6-tetramethylpiperidin-4-one](/img/structure/B14136900.png)
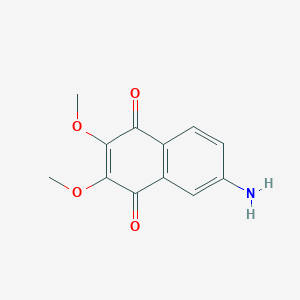

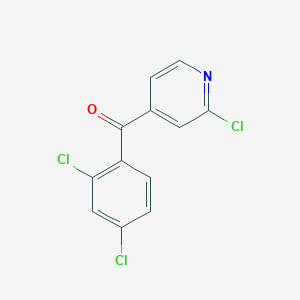
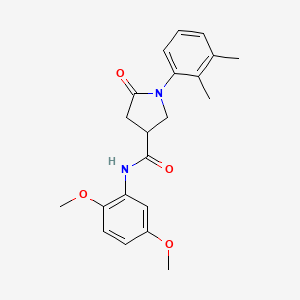
![N-(3-Aminobenzyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B14136921.png)
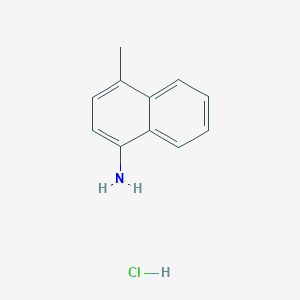
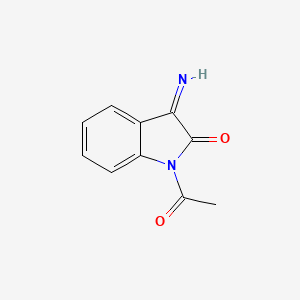


![3-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino]-3H-2-benzofuran-1-one](/img/structure/B14136963.png)
